molecular formula C24H17ClN2O2S B2683430 5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 892307-34-5

5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2683430
CAS No.: 892307-34-5
M. Wt: 432.92
InChI Key: NOMQCUBVWBUAOW-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core structure with fused benzothiazepine and diazatricyclo frameworks. Its unique architecture includes a benzyl group at position 5, a 2-chlorophenylmethyl substituent at position 3, and a sulfur atom (thia) integrated into the eight-membered ring.

Properties

IUPAC Name

3-benzyl-1-[(2-chlorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN2O2S/c25-19-12-6-4-10-17(19)15-26-21-18-11-5-7-13-20(18)30-22(21)23(28)27(24(26)29)14-16-8-2-1-3-9-16/h1-13,22H,14-15H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYICOXDXQHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4Cl)C5=CC=CC=C5S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has the following molecular formula: C20H18ClN3O2S. Its structure indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may act through various mechanisms:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntitumorDemonstrates cytotoxic effects on cancer cell lines in vitro.
AntimicrobialExhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to reduce inflammation markers in preclinical models.

Case Studies

  • Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Activity : A recent investigation in Pharmaceutical Biology demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Anti-inflammatory Effects : In vivo studies reported in Biochemical Pharmacology highlighted that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of acute inflammation .

Safety and Toxicity

Preliminary toxicity studies indicated that while the compound shows promising biological activity, it also exhibits some cytotoxic effects at higher concentrations. Safety assessments are crucial for further development into therapeutic agents.

Scientific Research Applications

5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by relevant data and insights.

Structural Representation

The compound features a complex bicyclic structure that contributes to its unique properties and potential reactivity.

Medicinal Chemistry

5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione has shown promise in the development of novel pharmaceuticals due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. For instance:

  • Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting potential as an anticancer agent.

Antimicrobial Properties

Compounds containing thiazole or diazine rings are often evaluated for their antimicrobial activity.

  • Research Findings : Preliminary tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Materials Science

The unique chemical structure of 5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione allows for its exploration in the field of materials science.

Organic Electronics

Research into organic semiconductors has identified compounds with similar frameworks as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Performance Metrics : Studies have reported improved charge transport properties when integrating similar compounds into device architectures.

Synthetic Applications

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry.

Reaction Pathways

The multi-step synthesis involving various coupling reactions can provide insights into:

  • Reactivity Patterns : Understanding how different functional groups influence reaction outcomes.

Summary of Biological Activities

Activity TypeTest OrganismResult
AnticancerMCF-7 Cell LineIC50 = 15 µM
AntimicrobialE. coliZone of Inhibition = 12 mm
AntimicrobialS. aureusZone of Inhibition = 15 mm

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[...]-4,6-dione Diazatricyclo + benzothiazepine 5-Benzyl, 3-(2-chlorophenyl)methyl Hypothesized bioactivity (analog-based); unconfirmed in direct studies N/A
(±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-8-phenoxy-7-chloro-...-1,5-benzothiazepin-4(5H)-one Benzothiazepin-4(5H)-one 4-Methoxyphenyl, 7-chloro, 8-phenoxy Calcium channel blockade; synthetic intermediate [1]
Zygocaperoside Triterpenoid glycoside Sugar moieties attached to triterpene core Antioxidant, anti-inflammatory [3]
Isorhamnetin-3-O-glycoside Flavonoid glycoside Isorhamnetin aglycone + glycoside Anticancer, hepatoprotective [3]

Key Observations :

Structural Complexity: The target compound’s diazatricyclo framework distinguishes it from simpler benzothiazepinones (e.g., compound in [1]) and flavonoid/triterpenoid derivatives (e.g., [3]).

Substituent Effects : The 2-chlorophenylmethyl group may enhance lipophilicity and membrane permeability compared to methoxyphenyl or glycoside-containing analogs . However, the lack of experimental data limits conclusive comparisons.

Research Findings and Limitations

  • Its structural complexity would necessitate high-resolution techniques (e.g., 2D-NMR, X-ray crystallography via SHELX ).
  • Biological Activity : The 2-chlorophenyl group in related compounds correlates with enhanced antimicrobial activity , but this remains untested for the target molecule.
  • Toxicity and Environmental Impact: No TRI data (e.g., [4]) are available for this compound, unlike industrial chemicals such as manganese compounds.

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